N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
- N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide, also known as N-acetyl-3,4-dimethoxyphenethylamine , falls within the class of substituted indole derivatives.
- Its molecular formula is C₁₂H₁₇NO₃ , and it has a molecular weight of approximately 223.27 g/mol .
- The compound features an indole core (1H-indole) with an acetyl group (CH₃CO-) attached to the nitrogen atom and a 3,4-dimethoxyphenethyl group (C₆H₄(OC₂H₅)₂CH₂CH₂-) linked to the indole ring .
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods, including acylation of the corresponding amine or indole precursor.
Reaction Conditions: The acetylation reaction typically involves treating the amine precursor with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) .
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide may undergo reactions such as acylation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The acetylation reaction yields N-acetyl-3,4-dimethoxyphenethylamine .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate for the synthesis of other indole-based derivatives.
Biology and Medicine:
Industry: Its industrial applications remain largely unexplored.
Mechanism of Action
- The precise mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide exerts its effects is not fully elucidated.
- It likely interacts with specific receptors or enzymes due to its structural features, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and N-acetyltryptamine, share structural similarities.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-22-11-9-15-13-16(5-6-17(15)22)20(23)21-10-8-14-4-7-18(24-2)19(12-14)25-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,23) |
InChI Key |
IBSAXCPJLIFQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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